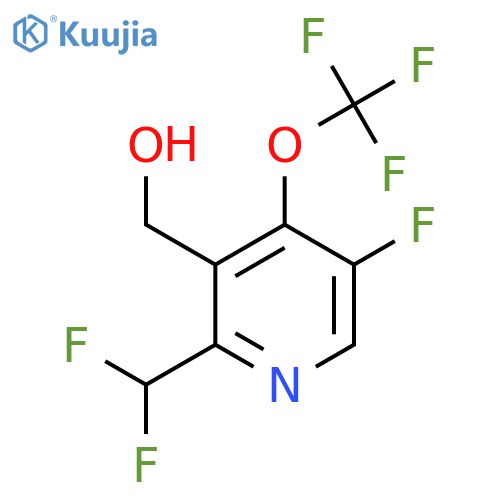Cas no 1806197-16-9 (2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)

1806197-16-9 structure
商品名:2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol
CAS番号:1806197-16-9
MF:C8H5F6NO2
メガワット:261.121223211288
CID:4829233
2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol
-
- インチ: 1S/C8H5F6NO2/c9-4-1-15-5(7(10)11)3(2-16)6(4)17-8(12,13)14/h1,7,16H,2H2
- InChIKey: ALXMKUHMFCZWSZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(F)F)C(CO)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 249
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099077-1g |
2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol |
1806197-16-9 | 97% | 1g |
$1,519.80 | 2022-03-31 |
2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
1806197-16-9 (2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol) 関連製品
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
